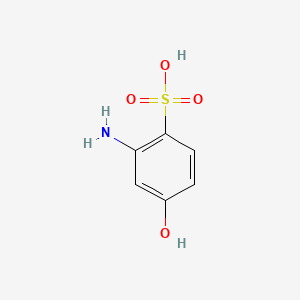

2-Amino-4-hydroxybenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMZHAPPSICVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207288 | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-93-2 | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzenesulfonic acid (CAS No. 5857-93-2) is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups. Its structure suggests potential applications as an intermediate in the synthesis of dyes and pharmaceuticals. This technical guide provides a summary of its known chemical and physical properties. However, it is important to note that publicly available information on this specific isomer is limited, with much of the data referring to its isomers, such as 3-amino-4-hydroxybenzenesulfonic acid. This document focuses solely on the available data for this compound and highlights areas where information is currently unavailable.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs and online databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5857-93-2 | [1][2] |

| Molecular Formula | C₆H₇NO₄S | [1][2][3] |

| Molecular Weight | 189.19 g/mol | [1] |

| Appearance | White powder | [4] |

| Melting Point | 330 °C | [5] |

| Density | 1.675 g/cm³ | [3][5] |

| Refractive Index | 1.671 | [3][5] |

| XLogP3 | -0.7 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

| Solubility | No data available | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] |

Synthesis

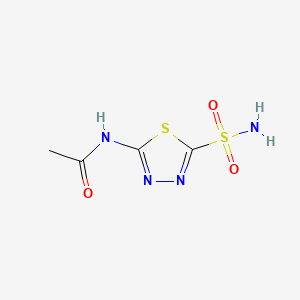

A generalized workflow for a potential synthesis is depicted in the following diagram. It is crucial to note that this represents a theoretical pathway, and the specific reaction conditions would require experimental optimization.

Caption: A logical workflow for the potential synthesis of this compound.

Experimental Protocols

Hypothetical Synthesis Protocol

Disclaimer: The following is a hypothetical protocol based on general sulfonation procedures and has not been experimentally validated for this specific compound.

Objective: To synthesize this compound via the sulfonation of 2-aminophenol.

Materials:

-

2-Aminophenol

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Ice bath

-

Reaction flask with a stirrer and dropping funnel

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, carefully add 2-aminophenol to a cooled (0-5 °C) amount of concentrated sulfuric acid or oleum with constant stirring. The molar ratio of the sulfonating agent to 2-aminophenol would need to be optimized.

-

After the initial exothermic reaction subsides, the reaction mixture is slowly heated to a specific temperature (to be determined experimentally, likely between 100-180 °C) and maintained for several hours to drive the sulfonation to completion.

-

The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to precipitate the product.

-

The crude product is collected by filtration, washed with cold water to remove excess acid, and then recrystallized from a suitable solvent (e.g., water or an alcohol-water mixture) to afford the purified this compound.

Analytical Methods

Specific, validated analytical methods for the qualitative and quantitative analysis of this compound are not well-documented. However, based on its chemical structure, the following techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would likely be suitable for its separation and quantification. UV detection at a wavelength corresponding to its absorbance maximum would be appropriate.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and purity assessment. Predicted NMR spectra are available on some chemical databases but experimental data is lacking.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as O-H, N-H, S=O, and the aromatic ring vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

-

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Its potential as a drug development candidate is therefore unknown. The compound is primarily listed as a chemical intermediate.[3]

Conclusion

This compound is a chemical compound with defined physical properties but limited publicly available information regarding its synthesis, analytical protocols, and biological activity. While a plausible synthetic route can be proposed, detailed experimental validation is required. The lack of data on its biological effects means that its potential in drug development is yet to be explored. This guide serves as a summary of the current knowledge and a starting point for researchers interested in further investigating this compound. Further experimental work is necessary to fully characterize its chemical and biological properties.

References

- 1. This compound | C6H7NO4S | CID 193414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound, CasNo.5857-93-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Cas 5857-93-2,this compound | lookchem [lookchem.com]

- 6. 2-Aminophenol-4-sulfonic acid | 98-37-3 [chemicalbook.com]

- 7. 2-氨基-4-羟基苯磺酸 - CAS号 5857-93-2 - 摩贝百科 [m.molbase.cn]

Structure Elucidation of 2-Amino-4-hydroxybenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Amino-4-hydroxybenzenesulfonic acid (CAS No. 5857-93-2). The document outlines the expected analytical data based on spectroscopic principles and data from closely related compounds, details the experimental protocols for its characterization, and presents the logical workflow for its structural confirmation.

Compound Identification and Properties

This compound is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups attached to a benzene ring. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5857-93-2 | [1] |

| Molecular Formula | C₆H₇NO₄S | [1] |

| Molecular Weight | 189.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | AHBS, Benzenesulfonic acid, 2-amino-4-hydroxy- | [1] |

| Melting Point | ≥300 °C | [2] |

| InChI Key | BYMZHAPPSICVQH-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, this section details the predicted spectroscopic data based on the known effects of the substituent groups on the benzene ring and analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show three aromatic protons with distinct chemical shifts and coupling patterns. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effect of the sulfonic acid (-SO₃H) group will influence the chemical shifts. The protons ortho and para to the activating groups will be shielded (shifted to a lower ppm), while the proton ortho to the deactivating group will be deshielded (shifted to a higher ppm).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.8 - 7.0 | Doublet | 8.0 - 9.0 | Ortho to -NH₂ and meta to -OH and -SO₃H. |

| H-5 | 7.2 - 7.4 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 | Ortho to -SO₃H, meta to -NH₂ and -OH. |

| H-6 | 6.5 - 6.7 | Doublet | 2.0 - 3.0 | Ortho to -OH and meta to -NH₂ and -SO₃H. |

| -NH₂ | Variable | Broad singlet | - | Exchangeable proton. |

| -OH | Variable | Broad singlet | - | Exchangeable proton. |

| -SO₃H | Variable | Broad singlet | - | Exchangeable proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | 140 - 145 | Attached to the electron-withdrawing -SO₃H group. |

| C-2 | 145 - 150 | Attached to the electron-donating -NH₂ group. |

| C-3 | 115 - 120 | Ortho to -NH₂ and meta to -OH and -SO₃H. |

| C-4 | 155 - 160 | Attached to the electron-donating -OH group. |

| C-5 | 125 - 130 | Ortho to -SO₃H and meta to -NH₂ and -OH. |

| C-6 | 110 - 115 | Ortho to -OH and meta to -NH₂ and -SO₃H. |

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. The molecular ion peak [M]⁺ or [M-H]⁻ is expected at m/z 189. Key fragmentation patterns for aromatic sulfonic acids involve the loss of SO₂ (64 Da) and SO₃ (80 Da).

| m/z | Identity | Rationale |

| 189 | [M]⁺ or [M+H]⁺ | Molecular ion |

| 172 | [M-OH]⁺ | Loss of hydroxyl radical |

| 125 | [M-SO₂]⁺ | Loss of sulfur dioxide |

| 109 | [M-SO₃]⁺ | Loss of sulfur trioxide |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H, N-H | Stretching (broad) |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1620 - 1580 | Aromatic C=C | Stretching |

| 1520 - 1480 | N-H | Bending |

| 1400 - 1300 | O-H | Bending |

| 1250 - 1150 | S=O | Asymmetric stretching |

| 1080 - 1020 | S=O | Symmetric stretching |

| 900 - 690 | Aromatic C-H | Out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 45-60°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire 2D NMR spectra as needed to confirm proton-proton and proton-carbon correlations, which will aid in the definitive assignment of all signals.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Sample Preparation:

-

For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1-10 µg/mL.

-

For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a transparent disk.

-

Alternatively, use an attenuated total reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of this compound.

Logical Relationships in Structure Confirmation

The confirmation of the structure of this compound is based on the logical integration of data from various analytical techniques.

References

CAS 98-37-3 physical and chemical data

An In-depth Technical Guide to 2-Aminophenol-4-sulfonic acid (CAS 98-37-3)

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Aminophenol-4-sulfonic acid (CAS 98-37-3), intended for researchers, scientists, and professionals in drug development. This document details experimental methodologies for key physical and chemical property determination and outlines a synthetic route to the compound.

Physical and Chemical Properties

2-Aminophenol-4-sulfonic acid is an important intermediate in the synthesis of various dyes and has potential applications in other areas of chemical research.[1] The physical and chemical data for this compound are summarized below.

Table 1: Physical Properties of 2-Aminophenol-4-sulfonic acid

| Property | Value | Source |

| Melting Point | ≥300 °C | [2][3][4][5] |

| Appearance | Rhombic brown crystals or off-white solid | [2][4] |

| Water Solubility | <0.1 g/100 mL at 21.5 °C | [3] |

| Density | 1.5149 g/cm³ (rough estimate) | [2] |

| Vapor Pressure | 0 Pa at 25 °C | [2] |

| Refractive Index | 1.5500 (estimate) | [2] |

Table 2: Chemical and Spectroscopic Properties of 2-Aminophenol-4-sulfonic acid

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S | [3] |

| Molecular Weight | 189.19 g/mol | [3] |

| pKa | -0.81±0.50 (Predicted) | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. May be sensitive to prolonged exposure to air. | [2][3][4] |

| Synonyms | 3-amino-4-hydroxybenzenesulfonic acid, 4-Hydroxy-3-aminobenzenesulfonic acid, o-Aminophenol-p-sulfonic acid | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are crucial for reproducible research. The following sections describe standard protocols that can be adapted for 2-Aminophenol-4-sulfonic acid.

Determination of Melting Point (Capillary Method)

This protocol is based on the ASTM E324 standard test method.[2]

-

Sample Preparation: A small amount of finely powdered, dry 2-Aminophenol-4-sulfonic acid is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means to control the heating rate is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid particle disappears (final melting point) are recorded.

-

-

Reporting: The melting point is reported as a range from the initial to the final melting point. Given that 2-Aminophenol-4-sulfonic acid decomposes at high temperatures, it is noted that the substance may char or discolor as it approaches its decomposition temperature.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.[6][7][8][9]

-

Apparatus: A constant temperature water bath, a mechanical shaker, a centrifuge, and an analytical method for quantifying the concentration of the solute (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of 2-Aminophenol-4-sulfonic acid is added to a known volume of distilled water in a glass flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine this time).

-

After equilibration, the mixture is centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed.

-

The concentration of 2-Aminophenol-4-sulfonic acid in the supernatant is determined using a validated analytical method.

-

-

Reporting: The water solubility is reported in g/L or mg/mL at the specified temperature.

Synthesis of 2-Aminophenol-4-sulfonic acid

A common method for the synthesis of 2-Aminophenol-4-sulfonic acid is the sulfonation of 2-aminophenol.

Experimental Protocol: Sulfonation of 2-Aminophenol

This protocol is adapted from a described synthetic method.

-

Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Procedure:

-

30 g of 2-aminophenol (99% purity) is slowly added to 56 mL of fuming sulfuric acid (containing ≥20.0% SO₃) in the reaction flask. The addition rate is controlled to maintain the temperature at or below 63 °C.

-

After the addition is complete, the reaction mixture is heated to and maintained at 65 ± 2 °C for 2 hours.

-

The reaction mixture is then carefully poured into 150 mL of water at 30 °C.

-

The mixture is heated to 97 ± 1 °C to facilitate precipitation.

-

After precipitation is complete, the mixture is gradually cooled to 30 °C.

-

The solid product is collected by filtration and washed with cold water.

-

The product is then dried to yield 2-Aminophenol-4-sulfonic acid.

-

Visualizations

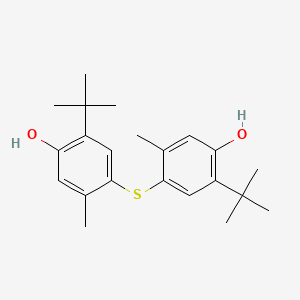

Synthesis Workflow of 2-Aminophenol-4-sulfonic acid

The following diagram illustrates the key steps in the synthesis of 2-Aminophenol-4-sulfonic acid via the sulfonation of 2-aminophenol.

Caption: Synthesis workflow for 2-Aminophenol-4-sulfonic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. store.astm.org [store.astm.org]

- 3. 2-Aminophenol-4-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. Test No. 105: Water Solubility | OECD [oecd.org]

An In-depth Technical Guide on the Solubility of 4-Hydroxymetanilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxymetanilic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, possesses a complex solubility profile owing to its amphoteric nature and the presence of both a hydrophilic sulfonic acid group and a moderately polar hydroxyphenylamine backbone. This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Hydroxymetanilic acid and its isomers in organic solvents. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document emphasizes the necessity for experimental determination. To this end, a detailed experimental protocol for the reliable measurement of solubility is provided. Furthermore, this guide includes workflow diagrams to facilitate the understanding and implementation of these experimental procedures.

Introduction

4-Hydroxymetanilic acid (also known as 3-amino-4-hydroxybenzenesulfonic acid) is an aromatic sulfonic acid with the chemical formula C₆H₇NO₄S. Its molecular structure, featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring, imparts a unique combination of acidic and basic properties, as well as the capacity for hydrogen bonding. These characteristics are the primary determinants of its solubility in various media. Understanding the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical processes.

Solubility of 4-Hydroxymetanilic Acid and Related Isomers

A thorough review of scientific literature, chemical databases, and technical reports reveals a significant lack of specific quantitative solubility data for 4-Hydroxymetanilic acid in common organic solvents. The available information is largely qualitative and often pertains to its isomers. This section summarizes the existing qualitative data to provide a general understanding of the expected solubility behavior.

Table 1: Qualitative Solubility Data for 4-Hydroxymetanilic Acid and Its Isomers

| Compound Name | Synonym(s) | Solvent | Temperature (°C) | Solubility |

| 4-Hydroxymetanilic acid | 3-Amino-4-hydroxybenzenesulfonic acid, 2-Aminophenol-4-sulfonic acid | Water | 21.5 | <0.1 g/100 mL[1] |

| 3-Amino-4-hydroxy-benzolsulfonsäure (Isomer) | - | Ethanol | Not Specified | Practically Insoluble[2] |

| 3-Amino-4-hydroxy-benzolsulfonsäure (Isomer) | - | Diethyl Ether | Not Specified | Practically Insoluble[2] |

| 3-Amino-4-hydroxybenzenesulphonamide (Related Compound) | - | Methanol | Not Specified | Soluble |

| 4-Hydroxybenzenesulfonic acid (Related Compound) | p-Phenolsulfonic acid | Water | Not Specified | Soluble[3][4] |

| 4-Hydroxybenzenesulfonic acid (Related Compound) | p-Phenolsulfonic acid | Alcohol | Not Specified | Miscible |

| 4-Hydroxybenzenesulfonic acid (Related Compound) | p-Phenolsulfonic acid | Organic Solvents | Not Specified | Limited Solubility[5] |

Note: The lack of quantitative data underscores the importance of experimental determination for specific applications. The solubility of 4-Hydroxymetanilic acid is expected to be low in non-polar organic solvents and variable in polar protic and aprotic solvents, influenced by factors such as solvent polarity, hydrogen bonding capability, and temperature.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following experimental protocols are provided to enable researchers to accurately determine the solubility of 4-Hydroxymetanilic acid in various organic solvents. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique for this purpose.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

-

4-Hydroxymetanilic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 4-Hydroxymetanilic acid to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute, or under reduced pressure).

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can be determined by subtracting the initial weight of the empty container.

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (Mass of solute (g) / Volume of supernatant withdrawn (mL)) * 100

-

Solubility (mol/L): (Mass of solute (g) / Molecular weight of solute ( g/mol )) / (Volume of supernatant withdrawn (L))

Analytical Method Validation

To ensure the accuracy and reliability of the solubility data, it is recommended to validate the analytical method used for quantification (in this case, gravimetric analysis). This includes assessing the precision, accuracy, and linearity of the measurements.

Visualizations

The following diagrams illustrate the key workflows and relationships in the experimental determination of solubility.

References

- 1. 2-Aminophenol-4-sulfonic acid CAS#: 98-37-3 [m.chemicalbook.com]

- 2. 3-Amino-4-hydroxybenzolsulfonsäure – Wikipedia [de.wikipedia.org]

- 3. 4-Hydroxybenzenesulfonic acid CAS#: 98-67-9 [m.chemicalbook.com]

- 4. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

Spectroscopic and Technical Profile of OAPSA (2-Aminophenol-4-sulfonic acid)

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

OAPSA, chemically known as 2-Aminophenol-4-sulfonic acid (CAS No. 98-37-3), is an important chemical intermediate.[1] This technical guide provides a detailed overview of its spectroscopic properties, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Information

| Property | Value |

| Chemical Name | 2-Aminophenol-4-sulfonic acid |

| Synonyms | OAPSA, 3-Amino-4-hydroxybenzenesulfonic acid, 2-Amino-1-phenol-4-sulfonic acid |

| CAS Number | 98-37-3 |

| Molecular Formula | C6H7NO4S |

| Molecular Weight | 189.19 g/mol |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of OAPSA reveals a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 189.[2]

Table 1: Mass Spectrometry Data for OAPSA [2]

| m/z | Relative Intensity (%) |

| 189.0 | 100.0 |

| 190.0 | 8.3 |

| 191.0 | 5.8 |

| 109.0 | 34.2 |

| 80.0 | 39.6 |

| 108.0 | 19.2 |

| 53.0 | 19.6 |

| 18.0 | 16.1 |

| 64.0 | 14.9 |

| 52.0 | 11.5 |

Experimental Protocol:

Detailed experimental conditions for the mass spectrometry of OAPSA are provided below:

-

Ionization Mode: Electron Impact (EI)

-

Source Temperature: 210 °C

-

Sample Temperature: 260 °C

-

Electron Energy: 75 eV[2]

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands for OAPSA:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| S=O stretch (sulfonic acid) | 1340-1440 and 1150-1260 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch | 1000-1260 |

Experimental Protocol:

A general procedure for obtaining an FT-IR spectrum of a solid sample like OAPSA is as follows:

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. While specific, fully assigned ¹H and ¹³C NMR spectra for OAPSA are not widely published, the expected chemical shifts can be estimated based on the structure.

Expected ¹H NMR Chemical Shifts for OAPSA (in a suitable deuterated solvent like DMSO-d₆):

The aromatic protons would appear as a complex multiplet in the range of δ 6.5-8.0 ppm. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons would be broad and their positions would be dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts for OAPSA:

The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group would be the most deshielded, followed by the carbons bearing the sulfonic acid and amino groups.

Experimental Protocol:

A general protocol for acquiring NMR spectra of a compound like OAPSA is as follows:

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature that describes the involvement of OAPSA in any specific biological signaling pathways. As a chemical intermediate primarily used in the synthesis of dyes and other organic compounds, it is not expected to have a defined role in cellular signaling.

In the context of its synthesis, a general workflow can be described.

Caption: A simplified workflow for the synthesis of OAPSA.

Conclusion

This technical guide provides a summary of the available spectroscopic data for OAPSA (2-Aminophenol-4-sulfonic acid). While a complete set of fully assigned spectra and detailed experimental protocols are not available in the public domain, the provided mass spectral data and predicted IR and NMR characteristics offer a valuable starting point for researchers. The lack of information regarding its involvement in signaling pathways is consistent with its primary role as a chemical intermediate. Further research and publication of detailed analytical data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-4-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Amino-4-hydroxybenzenesulfonic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical behavior of this compound under various stress conditions, facilitating the development of stable formulations and robust analytical methods.

Introduction to this compound

This compound is an aromatic sulfonic acid containing both an amino and a hydroxyl group. These functional groups are key to its chemical reactivity and potential degradation. While generally stable under ambient conditions, it is incompatible with strong oxidizing agents, acids, and bases. Understanding its stability profile is crucial for its application in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₄S |

| Molecular Weight | 189.19 g/mol |

| Appearance | Brown crystals |

| Melting Point | ≥300 °C |

| Water Solubility | Slightly soluble |

| pKa | Data not readily available |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of the aminophenol moiety suggests susceptibility to oxidation, while the sulfonic acid group on the aromatic ring can be subject to hydrolysis under certain conditions.

Oxidative Degradation

The aminophenol functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The oxidation of aminophenols often leads to the formation of highly colored quinone-imine or polymeric species. A proposed pathway for the oxidative degradation is illustrated in the diagram below.

Hydrolytic Degradation

The stability of the sulfonic acid group to hydrolysis is influenced by the position of other substituents on the aromatic ring. Electron-donating groups, such as the amino and hydroxyl groups, particularly when positioned ortho or para to the sulfonic acid group, can facilitate hydrolytic desulfonation under acidic conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following are detailed, generalized protocols for conducting forced degradation studies on this compound.

General Workflow for Forced Degradation Studies

The overall process for conducting forced degradation studies and subsequent analysis is outlined in the workflow diagram below.

Acidic and Basic Hydrolysis

Objective: To assess the stability of the compound in acidic and basic conditions.

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.

-

For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL).

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and protect it from light.

-

Monitor the degradation over time by taking samples at various intervals.

-

Analyze the samples by HPLC.

Thermal Degradation

Objective: To determine the stability of the compound at elevated temperatures.

Protocol:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C, 100°C).

-

For solution stability, prepare a solution of the compound and incubate it at an elevated temperature.

-

Expose the samples for a defined period.

-

At specified time points, remove the samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Photolytic Degradation

Objective: To assess the stability of the compound upon exposure to light.

Protocol:

-

Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

Expose the sample for a specified duration or until significant degradation is observed.

-

Analyze both the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial aspect of studying degradation is the use of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all its degradation products.

HPLC Method Development Protocol

-

Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of aromatic compounds.

-

Mobile Phase Selection:

-

Aqueous Phase (A): An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is often a good starting point for ionizable compounds like sulfonic acids.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity.

-

Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

-

Forced Degradation Sample Analysis: Analyze all the samples from the forced degradation studies using the developed method to confirm its stability-indicating nature.

Summary of Expected Stability and Degradation

Table 2: Qualitative Stability Summary of this compound

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potentially unstable, especially at elevated temperatures. | 2-Aminophenol, Sulfuric acid |

| Alkaline Hydrolysis | Generally more stable than under acidic conditions, but degradation is possible. | Data not available |

| Oxidation | Susceptible to oxidation. | Quinone-imine derivatives, Polymeric products |

| Thermal | Stable at room temperature; degradation may occur at high temperatures. | Decomposition products (e.g., oxides of sulfur and nitrogen) |

| Photolysis | Potential for degradation upon exposure to UV or visible light. | Photodegradation products (structure to be determined) |

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation pathways of this compound. The inherent reactivity of its aminophenol and sulfonic acid functionalities suggests susceptibility to oxidative and hydrolytic degradation under stress conditions. The provided experimental protocols offer a systematic approach to perform forced degradation studies and develop a stability-indicating analytical method, which are critical steps in characterizing the stability profile of this compound. Further experimental work is necessary to obtain quantitative kinetic data and to definitively identify the structures of the degradation products.

An In-depth Technical Guide to the Isomers of Aminohydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohydroxybenzenesulfonic acids are a class of organic compounds that feature amino, hydroxyl, and sulfonic acid functional groups attached to a benzene ring. The positional isomerism of these functional groups gives rise to a variety of distinct chemical entities, each with its unique set of physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known isomers of aminohydroxybenzenesulfonic acid, their synthesis, properties, and emerging roles in medicinal chemistry, particularly as carbonic anhydrase inhibitors.

Isomers of Aminohydroxybenzenesulfonic Acid

There are numerous possible isomers of aminohydroxybenzenesulfonic acid. The positions of the three substituents on the benzene ring determine the specific isomer. The following table summarizes the structures and key identifiers for several known isomers.

| IUPAC Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Amino-4-hydroxybenzenesulfonic acid | 2-Aminophenol-4-sulfonic acid, 4-Hydroxymetanilic acid | 98-37-3 | C₆H₇NO₄S | 189.19 |

| 2-Amino-4-hydroxybenzenesulfonic acid | 5857-93-2 | C₆H₇NO₄S | 189.19 | |

| 4-Amino-2-hydroxybenzenesulfonic acid | 5336-26-5 | C₆H₇NO₄S | 189.19 | |

| 2-Amino-5-hydroxybenzenesulfonic acid | 2835-05-4 | C₆H₇NO₄S | 189.19 | |

| 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid | Not Available | C₇H₉NO₄S | 203.22 | |

| 5-Amino-2-hydroxybenzenesulfonic acid | 4-Aminophenol-2-sulfonic acid | 2835-04-3 | C₆H₇NO₄S | 189.19 |

Physicochemical Properties

The properties of aminohydroxybenzenesulfonic acid isomers are significantly influenced by the substitution pattern on the benzene ring. A comprehensive compilation of quantitative data is crucial for applications in drug design and development.

| Isomer | Melting Point (°C) | Solubility | pKa |

| 3-Amino-4-hydroxybenzenesulfonic acid | ≥300 (decomposes)[1] | Less than 1 mg/mL at 21.5 °C[2] | Data not available |

| This compound | Data not available | Data not available | Data not available |

| 4-Amino-2-hydroxybenzenesulfonic acid | Data not available | Data not available | Data not available |

| 2-Amino-5-hydroxybenzenesulfonic acid | Data not available | Data not available | Data not available |

| 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid | >300 (decomposes) | Soluble in hot water, insoluble in organic solvents | Data not available |

| 5-Amino-2-hydroxybenzenesulfonic acid | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of Isomers

1. Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid:

This isomer can be synthesized via the sulfonation of 2-aminophenol.[3]

-

Reaction: 2-Aminophenol is reacted with sulfuric acid.

-

Procedure: 100 grams of 2-aminophenol are added to 200 milliliters of 98% sulfuric acid. The mixture is heated at 50-60°C for approximately 5 hours. The completion of the reaction is monitored by HPLC to ensure the starting material is consumed (<1%). The resulting sulfonation reaction liquid is then purified to yield 3-amino-4-hydroxybenzenesulfonic acid.[3] The product can be obtained as a near-white crystal with a purity of 98% (by HPLC) and a yield of 95%.[3]

2. Synthesis of 2-Amino-5-hydroxybenzenesulfonic acid:

A method for synthesizing the methoxy derivative, 2-amino-5-methoxybenzenesulfonic acid, starts from phenol and proceeds through p-nitrophenol and p-aminophenol intermediates. The final steps involve the synthesis of 2-amino-5-hydroxybenzenesulfonic acid.

-

Reaction: p-Aminophenol is reacted with concentrated sulfuric acid and a reagent referred to as "Aladdin reagent".

-

Procedure: To the prepared p-aminophenol, 50-80 mL of 90% concentrated sulfuric acid is slowly added dropwise (20-40 drops per minute) with continuous stirring. After the addition is complete, 0.1-0.3 g of Aladdin reagent is added. The temperature is adjusted to 35-40°C, and the pressure is maintained at 1.2-1.5 MPa for 1-1.5 hours. After standing for 15 minutes, 2-amino-5-hydroxybenzenesulfonic acid is obtained.[4]

3. Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid:

This derivative is synthesized from 2-hydroxy-5-methylphenyl methyl ketone oxime.

-

Reaction: The oxime is reacted with excess sulfuric acid.

-

Procedure: A mixture of 16.5 g (0.1 mol) of 2-hydroxy-5-methylphenyl methyl ketone oxime in 20 mL of aqueous acetone and 9.8 g (0.1 mol) of 60% sulfuric acid is heated under reflux for 2 hours. After removing the acetone, crystals of 3-amino-2-hydroxy-5-methylbenzenesulfonic acid separate from the aqueous phase and are collected by filtration.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The separation of isomers of aromatic compounds such as aminohydroxybenzenesulfonic acids can be challenging due to their similar structures. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is an effective technique for their separation.

-

Column: A Primesep 100 column, which has both hydrophobic and cation-exchange properties, can be used.[5]

-

Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile (ACN), the buffer concentration, and the buffer pH.[5] This method is compatible with UV and mass spectrometry (MS) detection.[5]

-

General Principle: The small differences in the hydrophobic and ionic properties of the isomers are exploited to achieve separation.[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of the different isomers.

3-Amino-4-hydroxybenzenesulfonic acid:

-

¹H NMR and ¹³C NMR: Spectral data are available in public databases such as SpectraBase.[2]

-

FT-IR: The FT-IR spectrum, typically obtained as a KBr pellet, shows characteristic peaks for the functional groups. Data is available on SpectraBase.[2]

-

Mass Spectrometry: GC-MS data is available from the NIST Mass Spectrometry Data Center.[2]

5-Amino-2-hydroxybenzoic acid (a related compound):

-

FT-IR and FT-Raman: The vibrational spectra have been studied, and assignments for the fundamental modes of vibration have been made based on the position, shape, and intensity of the bands.[6]

Biological Activity and Signaling Pathways

Derivatives of aminohydroxybenzenesulfonic acids have shown interesting biological activities, particularly as inhibitors of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[7]

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and shown to bind to human carbonic anhydrases. The affinity of these compounds for different CA isoenzymes was measured, and their activity was evaluated in cancer cell cultures.[8]

Mechanism of Action of Carbonic Anhydrase Inhibitors:

The primary mechanism of action of sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the normal catalytic cycle of the enzyme.

Experimental Workflow for Screening CA Inhibitors:

The following workflow outlines a general procedure for identifying and characterizing novel carbonic anhydrase inhibitors.

Conclusion

The isomers of aminohydroxybenzenesulfonic acid represent a versatile class of compounds with potential applications in dye chemistry and medicinal chemistry. This guide has provided a foundational overview of their structures, properties, and synthesis. The emerging role of their derivatives as carbonic anhydrase inhibitors highlights the importance of further research into their structure-activity relationships and therapeutic potential. Future studies should focus on the systematic synthesis and characterization of all possible isomers, elucidation of their detailed biological mechanisms, and optimization of their properties for drug development.

References

- 1. 3-Amino-4-hydroxybenzenesulfonic acid technical, = 95 T 98-37-3 [sigmaaldrich.com]

- 2. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 4. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]

- 5. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 6. jocpr.com [jocpr.com]

- 7. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Amino-4-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-Amino-4-hydroxybenzenesulfonic acid (CAS No: 98-37-3), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of experimental data for certain thermodynamic parameters, this document also outlines detailed experimental protocols for their determination.

Core Thermodynamic and Physicochemical Properties

This compound, also known as 3-Amino-4-hydroxybenzenesulfonic acid, is a substituted aromatic sulfonic acid. Its thermodynamic and physicochemical properties are crucial for understanding its behavior in various systems, including its synthesis, purification, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S | |

| Molecular Weight | 189.19 g/mol | [1][2] |

| Melting Point | ≥300 °C | [3][4] |

| Boiling Point (Predicted) | 398.09 °C at 101325 Pa | [3] |

| Density (Predicted) | 1.675 g/cm³ | [5] |

| pKa (Predicted) | -0.81 ± 0.50 | [3] |

| Water Solubility | <0.1 g/100 mL at 21.5 °C | [3] |

| LogP (Predicted) | -2.56 at 25 °C | [3] |

Note on Isomer Nomenclature: This compound is frequently referred to by two different names based on IUPAC numbering conventions: this compound and 3-Amino-4-hydroxybenzenesulfonic acid. Both names refer to the same chemical structure.

Key Thermodynamic Parameters: Experimental Determination

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of this compound.

Caption: Experimental workflow for the thermodynamic characterization of this compound.

Detailed Experimental Protocols

The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Adiabatic bomb calorimeter

-

Pellet press

-

High-precision thermometer

-

Oxygen cylinder with pressure regulator

-

Fuse wire (of known combustion energy)

-

Crucible

Procedure:

-

Sample Preparation: A precisely weighed pellet (approximately 1 g) of pure, dry this compound is prepared using a pellet press.

-

Bomb Assembly: The pellet is placed in the crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the pellet.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a precise volume of water (e.g., 2000 mL). The bucket is then placed in the insulated jacket of the calorimeter.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis of Products: After combustion, the bomb is depressurized, and the interior is rinsed to collect and quantify any nitric acid and sulfuric acid formed from nitrogen and sulfur impurities. The length of the unburned fuse wire is also measured.

-

Calculation: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated using the measured temperature change and the heat capacity of the calorimeter, correcting for the heat of combustion of the fuse wire and the formation of acids.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, SO₃, and N₂).

Principle: The pKa values of the acidic (sulfonic acid and hydroxyl) and basic (amino) functional groups can be determined by monitoring the pH of a solution of the compound as a strong acid or base is added.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: A known concentration of this compound is prepared in deionized water.

-

Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The titrant (strong base to determine the pKa of the acidic groups, or strong acid for the basic group) is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are identified from the points of inflection in the curve. The pKa values correspond to the pH at the half-equivalence points.

Principle: This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath with a shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Equilibration: An excess amount of solid this compound is added to a known volume of deionized water in a conical flask.

-

Shaking: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is removed from the shaker and allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Concentration Measurement: A known volume of the clear, saturated solution is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a calibration curve.

-

Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Stability and Reactivity

This compound is generally stable under normal conditions. However, it may be sensitive to prolonged exposure to air and light. It is incompatible with strong oxidizing agents, strong acids, and strong bases[3].

Conclusion

This technical guide has summarized the available thermodynamic and physicochemical data for this compound and provided detailed experimental protocols for the determination of key missing thermodynamic parameters. The accurate experimental determination of its enthalpy of formation, Gibbs free energy of formation, and entropy is essential for a complete understanding of its chemical behavior and for its effective application in research and development. The provided workflows and protocols offer a robust framework for obtaining this critical data.

References

- 1. chem.ws [chem.ws]

- 2. Beginning with benzene, synthesize the following substituted benz... | Study Prep in Pearson+ [pearson.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Kinetics and thermodynamics of interaction between sulfonamide antibiotics and humic acids: Surface plasmon resonance and isothermal titration microcalorimetry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 2-Amino-4-hydroxybenzenesulfonic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to performing and interpreting quantum chemical calculations for 2-Amino-4-hydroxybenzenesulfonic acid. This document outlines theoretical and experimental protocols critical for understanding the molecule's structural, electronic, and spectroscopic properties, which are foundational in drug development and materials science.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery. These computational methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be challenging or impossible to obtain through experimental means alone. For a molecule like this compound, DFT can elucidate its three-dimensional structure, vibrational modes corresponding to spectroscopic signals (IR and Raman), and electronic characteristics such as the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and intermolecular interactions.

Proposed Computational Methodology

Based on established practices for similar aromatic sulfonated compounds, the following section details a robust methodology for the quantum chemical investigation of this compound.

Software and Theoretical Level

The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian. The theoretical approach of choice is Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. A Pople-style basis set, such as 6-311++G(d,p), is advisable to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

Molecular Geometry Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of this compound. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation provides the theoretical infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. A detailed assignment can be achieved through Potential Energy Distribution (PED) analysis. The theoretical spectra can then be compared with experimental data to validate the computational model.

Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and stability of the molecule:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

Predicted Molecular Properties (Tabulated Data)

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. These values are based on typical results for similar molecules and should be considered as predictive.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-S | ~1.78 Å | |

| S=O | ~1.45 Å | |

| S-O | ~1.60 Å | |

| C-N | ~1.40 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-S-O | ~105° |

| O=S=O | ~120° | |

| C-C-N | ~120° | |

| C-C-O | ~120° |

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretching | Amino group | ~3400 - 3500 |

| O-H stretching | Hydroxyl group | ~3300 - 3600 |

| C-H stretching (aromatic) | Benzene ring | ~3000 - 3100 |

| C=C stretching (aromatic) | Benzene ring | ~1450 - 1600 |

| S=O stretching | Sulfonic acid group | ~1250 - 1350 |

| S-O stretching | Sulfonic acid group | ~1000 - 1100 |

| C-N stretching | Amino group | ~1250 - 1350 |

| C-O stretching | Hydroxyl group | ~1200 - 1300 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 5.0 eV |

| Dipole Moment | ~ 5 - 7 Debye |

Experimental Protocols

To validate the computational results, a series of experiments should be conducted. The following protocols are based on standard laboratory procedures for the characterization of organic compounds.

Synthesis and Purification

A common method for the synthesis of this compound involves the sulfonation of 2-aminophenol. The resulting product should be purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to obtain high-purity crystals suitable for analysis.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum should be recorded in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet. The experimental vibrational frequencies can then be compared with the theoretically predicted spectrum.

-

Fourier-Transform Raman (FT-Raman) Spectroscopy: An FT-Raman spectrum should be recorded to complement the FT-IR data. The solid sample can be analyzed directly.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or water) to determine the electronic transition properties of the molecule. This can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical investigation of a molecule like this compound.

Caption: Workflow for Quantum Chemical and Experimental Analysis.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the quantum chemical investigation of this compound. By combining high-level computational modeling with experimental validation, researchers and drug development professionals can gain a deep understanding of the molecule's fundamental properties. This knowledge is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents and functional materials. The presented workflow and predicted data serve as a valuable starting point for future research on this and related compounds.

Methodological & Application

Application Note: Synthesis of 2-Amino-4-hydroxybenzenesulfonic Acid from 2-Aminophenol

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-4-hydroxybenzenesulfonic acid, a valuable intermediate in the manufacturing of dyes and pharmaceuticals. The synthesis is achieved through the direct sulfonation of 2-aminophenol using a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). This document outlines the reaction procedure, safety precautions, work-up, purification, and characterization of the final product. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an important aromatic compound containing both an amino and a hydroxyl group, as well as a sulfonic acid moiety. These functional groups make it a versatile precursor for the synthesis of various azo dyes and pharmaceutical agents. The direct sulfonation of 2-aminophenol is a common method for its preparation. The reaction proceeds via an electrophilic aromatic substitution, where the sulfonating agent, sulfur trioxide (generated from fuming sulfuric acid), attacks the electron-rich aromatic ring of 2-aminophenol. The ortho- and para-directing effects of the amino and hydroxyl groups favor the substitution at the position para to the hydroxyl group.

Reaction and Mechanism

The overall reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring of 2-aminophenol.

Reaction Scheme:

The reaction is initiated by dissolving 2-aminophenol in concentrated sulfuric acid, which protonates the amino group to prevent its oxidation and deactivation. Subsequent addition of fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) provides the electrophile (SO₃) for the sulfonation reaction.

Experimental Protocol

Materials and Equipment:

-

2-Aminophenol (C₆H₇NO, MW: 109.13 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Sulfuric Acid (Oleum, 65% free SO₃)

-

Ice

-

Deionized Water

-

Sodium Chloride (NaCl)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating and cooling capabilities

-

Thermometer

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Safety Precautions:

-

This procedure must be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid and fuming sulfuric acid are extremely corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical splash goggles and a face shield.

-

The reaction of sulfuric acid and oleum with water is highly exothermic. Always add acid to water slowly and with cooling.

-

Handle 2-aminophenol with care, avoiding inhalation of dust and skin contact.

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 50 mL of concentrated sulfuric acid (98%).

-

Cool the flask in an ice bath to between 5-10°C.

-

-

Addition of 2-Aminophenol:

-

Slowly and portion-wise, add 10.9 g (0.1 mol) of 2-aminophenol to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained between 5-35°C during the addition.[1]

-

Stir the mixture at this temperature until all the 2-aminophenol has dissolved.

-

-

Sulfonation:

-

Once the 2-aminophenol is completely dissolved, begin the dropwise addition of 20 mL of 65% fuming sulfuric acid (oleum) from the dropping funnel.

-

Maintain the reaction temperature between 20-30°C using an ice bath to control the exothermic reaction. The addition should take approximately 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the completion of the sulfonation.

-

-

Work-up and Isolation:

-

Prepare a beaker with 200 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and should be performed with caution in a fume hood.

-

The product, this compound, will precipitate out of the acidic solution.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of ice-cold saturated sodium chloride solution to remove excess sulfuric acid.

-

Wash the product with a small amount of ice-cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from hot water to obtain purified this compound.

-

Dry the purified crystals in a vacuum oven at 60-70°C.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2-Aminophenol | 10.9 g (0.1 mol) | |

| Concentrated H₂SO₄ (98%) | 50 mL | [1] |

| Fuming H₂SO₄ (65% SO₃) | 20 mL | [1] |

| Reaction Conditions | ||

| Dissolution Temperature | 5-35°C | [1] |

| Sulfonation Temperature | 20-30°C | |

| Reaction Time | 3-5 hours | |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₆H₇NO₄S | |

| Molecular Weight | 189.19 g/mol | |

| Appearance | Brownish crystals | |

| Melting Point | ≥300°C | |

| Expected Yield | Moderate to high (precise yield not reported in literature) |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized by the following methods:

-

Melting Point: The compound has a high melting point, typically decomposing above 300°C.

-

FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the O-H, N-H, S=O, and aromatic C-H and C=C bonds.

-

Broad peak around 3400-3200 cm⁻¹ (O-H and N-H stretching)

-

Peaks around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹ (asymmetric and symmetric S=O stretching of the sulfonic acid group)

-

Peaks in the aromatic region (1600-1450 cm⁻¹)

-

-

NMR Spectroscopy (in DMSO-d₆ or D₂O):

-

¹H NMR: The aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electron-donating -OH and -NH₂ groups and the electron-withdrawing -SO₃H group.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts indicating the substitution pattern.

-

Discussion